(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
“(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole-derived compound featuring a sulfamoyl group at the 6-position, a 3-chlorobenzoyl imino substituent at the 2-position, and a methyl acetate side chain. Its Z-configuration arises from the stereochemistry of the imino group.
Synthetic routes for analogous benzothiazole derivatives often involve multi-component reactions, such as the condensation of benzothiazoles with bromoacetate esters and indole derivatives under reflux conditions, as demonstrated in related studies . Structural confirmation typically relies on NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
methyl 2-[2-(3-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S2/c1-26-15(22)9-21-13-6-5-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-3-2-4-11(18)7-10/h2-8H,9H2,1H3,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYGQRFUVHFKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including its anti-inflammatory, analgesic, and antioxidant properties, as well as its mechanisms of action and synthesis.
Chemical Structure and Properties
- Molecular Formula : C17H14ClN3O5S2
- Molecular Weight : 439.89 g/mol
- IUPAC Name : methyl 2-[2-(3-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
The compound features a chlorobenzoyl group and a sulfamoyl moiety attached to a benzothiazole core, which contributes to its biological activities.
1. Anti-inflammatory Activity
Research has demonstrated that compounds similar to (Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit significant anti-inflammatory effects. In one study, various thiazole derivatives were evaluated for their ability to inhibit heat-induced albumin denaturation, a common model for assessing anti-inflammatory activity. The results indicated that several compounds showed marked inhibition compared to the standard anti-inflammatory drug diclofenac sodium .
| Compound | % Inhibition at 1 mM |
|---|---|
| (Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | TBD |
| Diclofenac Sodium | 90.21 |
2. Analgesic Activity
In analgesic evaluations, related compounds have shown promising results in reducing pain responses in animal models. For instance, thiazole derivatives were tested for their analgesic properties in albino rats, revealing that certain structures exhibited superior pain-relieving effects compared to reference drugs .
3. Antioxidant Activity
Antioxidant properties are critical for compounds targeting oxidative stress-related diseases. Studies have shown that thiazole derivatives can effectively scavenge free radicals, contributing to their potential therapeutic applications. For example, a series of synthesized compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays .
The biological activities of (Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can be attributed to its structural components:
- Chlorobenzoyl Group : This moiety may enhance binding affinity to specific protein targets involved in inflammatory pathways.
- Sulfamoyl Group : It improves solubility and bioavailability, facilitating better interaction with biological systems.
The compound's mechanism likely involves modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, leading to reduced inflammation and pain response .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole-based compounds:
- Synthesis and Evaluation : A study synthesized novel thiazole-pyrazole hybrids and evaluated their anti-inflammatory and antioxidant activities. The results showed that these compounds significantly inhibited inflammatory markers and exhibited potent antioxidant effects .
- Benzothiazole Derivatives : Research on benzothiazole derivatives revealed their capability to inhibit cancer cell proliferation while also displaying anti-inflammatory properties. This dual action makes them candidates for further development in cancer therapeutics .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. Studies have shown that (Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer activities. Preliminary studies suggest that (Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have shown promise in reducing cell viability in various cancer cell lines.
Anti-inflammatory Effects
Some studies have pointed to the potential anti-inflammatory effects of thiazole derivatives. The compound may inhibit pro-inflammatory cytokines, providing a basis for further research into its use as an anti-inflammatory agent.
Case Studies and Research Findings
Table 1: Overview of Biological Activities
Future Research Directions
Given the promising biological activities associated with (Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic effectiveness.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl acetate group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is pivotal for modifying solubility or introducing reactive handles for further functionalization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl/H₂O, reflux) | 6M HCl, H₂O | 2-(2-((3-Chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetic acid | ~85% | |
| Basic (NaOH/EtOH) | 1M NaOH, ethanol | Sodium salt of the carboxylic acid | ~78% |
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic conditions involve saponification, forming a carboxylate intermediate.
Sulfamoyl Group Reactivity
The sulfamoyl (-SO₂NH₂) group participates in nucleophilic substitutions and acid-base reactions, enabling modifications to enhance bioactivity or stability.
Key Reactions:
-
Nucleophilic Substitution :
Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated sulfonamides, critical for tuning pharmacokinetic properties. -
Acid-Catalyzed Decomposition :
Prolonged exposure to strong acids (e.g., H₂SO₄) cleaves the sulfamoyl group, forming sulfonic acid derivatives.
Imino Group Transformations
The (Z)-configured imino bond (-N=C-) exhibits tautomerism and hydrolytic sensitivity, influencing stability and reactivity.
Hydrolysis:
Under aqueous acidic conditions, the imino bond hydrolyzes to form a primary amine and a ketone:
This reaction is reversible, with equilibrium favoring the imino form in non-aqueous solvents .
Tautomerism:
The Z-configuration stabilizes the imino tautomer, but tautomeric shifts to the enamine form are observed in polar aprotic solvents like DMSO .
Chlorobenzoyl Substituent Reactivity
The 3-chlorobenzoyl group undergoes electrophilic aromatic substitution (EAS) and coupling reactions, though its electron-withdrawing nature directs reactivity to specific positions.
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | Structure-activity studies |
| Nucleophilic Aromatic Substitution | CuI, DMF, 100°C | Replacement of Cl with -OCH₃ or -NH₂ | Bioisostere development |
The chlorine atom’s poor leaving-group ability necessitates catalytic systems (e.g., CuI) for efficient substitution .
Cyclization and Rearrangement
Intramolecular cyclization under basic conditions forms fused heterocycles, enhancing structural complexity:
This reaction exploits the nucleophilic thiazole nitrogen attacking the ester carbonyl, followed by dehydration .
Oxidation and Reduction
-
Oxidation : The thiazole sulfur oxidizes to sulfoxide or sulfone derivatives using m-CPBA or H₂O₂.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imino bond to an amine, altering biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 4-Chlorobenzoyl Analogue
The compound “(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” () differs only in the position of the chlorine atom on the benzoyl group (4- vs. 3-). Key comparative insights include:
- Solubility and Stability : Chlorine position influences hydrophobicity (LogP) and solubility. The 3-chloro derivative may exhibit reduced aqueous solubility due to asymmetric steric effects .
Sulfonamide-Containing Herbicides ()
Compounds like metsulfuron methyl ester and ethametsulfuron methyl ester share the sulfamoyl group but belong to the sulfonylurea class. Comparisons include:
- Structural Divergence : The target compound’s benzothiazole core contrasts with the triazine rings in sulfonylureas, suggesting distinct structure-activity relationships.
Benzothiazole-Indole Hybrids ()
Compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate share the benzothiazole scaffold but incorporate indole and cyanoacetate groups. Key differences:
- Functional Groups : The target compound’s sulfamoyl and chlorobenzoyl groups may enhance electrophilic character compared to indole’s electron-rich system.
- Synthetic Routes: Both classes employ benzothiazole condensation, but the target compound uses bromoacetate esters rather than cyanoacetates .
Data Table: Comparative Analysis
Research Findings and Implications
- Stereochemical Influence : The Z-configuration in the target compound may enhance stability compared to E-isomers, though experimental data are lacking .
- Sulfamoyl Role : The -SO₂NH₂ group is critical for hydrogen bonding in sulfonylureas; its role in the benzothiazole scaffold warrants further study .
- Chlorine Position : The 3-chloro derivative’s bioactivity may differ from the 4-isomer due to altered steric and electronic profiles, as seen in other chlorinated aromatics .
Q & A
Q. What are the critical steps in synthesizing (Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
Methodological Answer: The synthesis typically involves:
- Imine formation : Reacting 3-chlorobenzoyl chloride with a primary amine precursor under anhydrous conditions.
- Thiazole ring cyclization : Using reagents like ammonium persulfate (APS) or DMDAAC (as described for polycationic copolymers in ) to facilitate heterocyclic ring closure.
- Sulfamoylation : Introducing the sulfamoyl group via sulfonation agents (e.g., chlorosulfonic acid) at the 6-position of the benzothiazole core.
- Esterification : Final step with methyl 2-bromoacetate to form the acetate ester .
Key Considerations : Monitor reaction intermediates via TLC or HPLC (as in ) to ensure stepwise purity.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the imine (Z-configuration) and sulfamoyl group placement.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination using programs like SHELXL (). Refinement against high-resolution data minimizes ambiguity in stereochemical assignments .
- FT-IR : To validate functional groups (e.g., C=O stretch of benzoyl imine at ~1650 cm) .
Advanced Research Questions
Q. How can reaction yield and purity be optimized during multi-step synthesis?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow systems (as in ) to enhance reproducibility and reduce side reactions.
- Design of Experiments (DoE) : Use statistical modeling to optimize parameters (e.g., temperature, stoichiometry) for sulfamoylation and esterification steps .
- Purification : Employ preparative HPLC () with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) to isolate high-purity fractions .
Data Contradiction Analysis : If yields vary between batches, cross-validate via LC-MS to detect trace impurities or byproducts .
Q. How can computational modeling predict reactivity and stability of this compound?
Methodological Answer:
- DFT Calculations : Simulate the energy profile of the (Z)-imine configuration to assess thermodynamic stability.
- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., enzymes) to predict binding affinity and degradation pathways.
- Solubility Prediction : Use software like COSMO-RS to optimize solvent systems for crystallization or biological assays .
Validation : Compare computational results with experimental data (e.g., X-ray structures from SHELXL refinements) to resolve discrepancies .
Data Analysis and Structural Challenges
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR (for functional groups), X-ray (for stereochemistry), and IR (for bond vibrations). For example, if NMR suggests a different imine configuration than crystallography, re-examine sample purity or consider dynamic effects in solution .
- Twinned Data Refinement : Use SHELXL’s TWIN command to analyze diffraction data from twinned crystals, which are common in benzothiazole derivatives .
Q. What strategies mitigate degradation during biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
